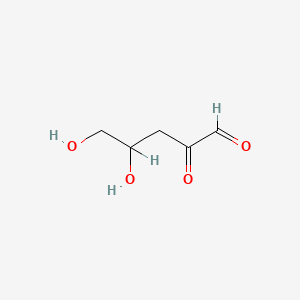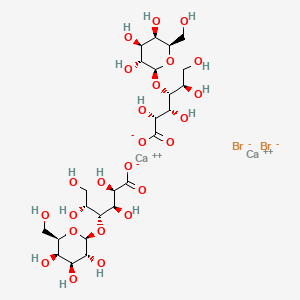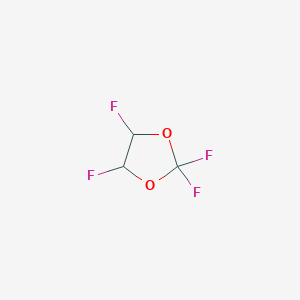
Dioxyflurane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxyflurane is a colorless gas with the chemical formula C₃H₂F₄O₂ and a molecular weight of 146.04 g/mol . This compound has been investigated for various applications, including its potential use as an anesthetic agent. it is not currently used in medicine due to its potential to cause paralysis and respiratory failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioxyflurane typically involves the chlorination of 1,3-dioxolane with molecular chlorine in the presence of light to produce hexachloro-1,3-dioxolane. This product is then fluorinated using antimony trifluoride . Another method involves the dechlorination of 4,5-dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane with magnesium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and appropriate safety measures to handle the reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions
Dioxyflurane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with chlorine to form hydrogen fluoride, which is corrosive to the respiratory tract.
Polymerization: This compound can copolymerize with other fluorinated materials.
Common Reagents and Conditions
Chlorine: Used in substitution reactions to form hydrogen fluoride.
Antimony Trifluoride: Used in the fluorination step during synthesis.
Magnesium: Used in the dechlorination process.
Major Products Formed
Hydrogen Fluoride: Formed during substitution reactions with chlorine.
Fluorinated Polymers: Formed during copolymerization reactions.
Aplicaciones Científicas De Investigación
Dioxyflurane has been investigated for several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dioxyflurane as an anesthetic agent involves its interaction with the central nervous systemThe compound’s potential to cause paralysis and respiratory failure suggests that it may interfere with neural transmission and respiratory function .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,5-Tetrafluoro-1,3-dioxole: A similar compound with a slightly different structure.
4,5-Dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane: A precursor used in the synthesis of Dioxyflurane.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with different applications.
Propiedades
Número CAS |
60010-41-5 |
|---|---|
Fórmula molecular |
C3H2F4O2 |
Peso molecular |
146.04 g/mol |
Nombre IUPAC |
2,2,4,5-tetrafluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2F4O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |
Clave InChI |
YZZFGBLSYPZDFO-UHFFFAOYSA-N |
SMILES |
C1(C(OC(O1)(F)F)F)F |
SMILES canónico |
C1(C(OC(O1)(F)F)F)F |
Sinónimos |
dioxyflurane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)
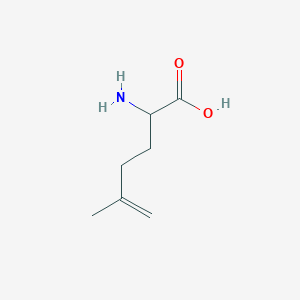
![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)

![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)
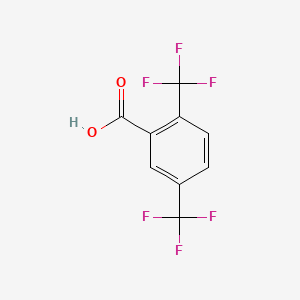
![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)
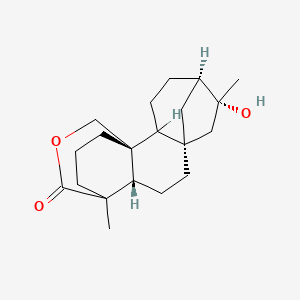
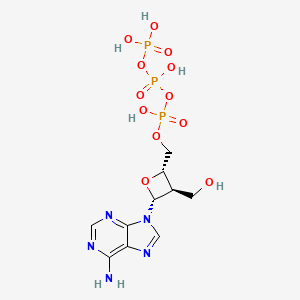
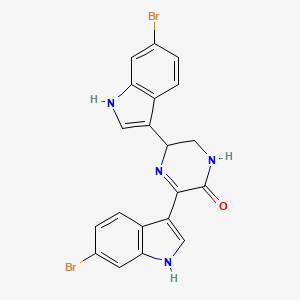
![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)
